molecular formula C9H12N2O2 B13334680 2-Amino-3-(3-hydroxyphenyl)propanamide

2-Amino-3-(3-hydroxyphenyl)propanamide

Cat. No.: B13334680
M. Wt: 180.20 g/mol
InChI Key: KVTLYVCWAQABMU-UHFFFAOYSA-N
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Description

2-Amino-3-(3-hydroxyphenyl)propanamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of phenylalanine, an amino acid, and contains both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-hydroxyphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with nitromethane to form 3-hydroxy-β-nitrostyrene, which is then reduced to 3-hydroxyphenethylamine. This intermediate is subsequently acylated with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Products include 3-hydroxybenzaldehyde and 3-hydroxybenzoic acid.

    Reduction: Products include 3-hydroxyphenethylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(3-hydroxyphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3-hydroxyphenyl)propanamide is unique due to its combination of amine and amide functional groups along with a hydroxyl-substituted aromatic ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-3-(3-hydroxyphenyl)propanamide

InChI

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-2-1-3-7(12)4-6/h1-4,8,12H,5,10H2,(H2,11,13)

InChI Key

KVTLYVCWAQABMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)N)N

Origin of Product

United States

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